![molecular formula C15H7Cl2F3N2O B2509059 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 866048-84-2](/img/structure/B2509059.png)
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one
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Overview
Description
“2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one” is a nitrogen compound useful in organic synthesis .
Synthesis Analysis
This compound may be employed for the synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile .
Molecular Structure Analysis
The molecular formula of this compound is Cl2C6H2(CF3)NH2 . The molecular weight is 230.01 .
Physical And Chemical Properties Analysis
The boiling point of this compound is 60-62 °C/1 mmHg . The melting point is 34-36 °C . The density is 1.532 g/mL at 25 °C .
Scientific Research Applications
Agrochemicals and Pesticides
DCP’s trifluoromethyl group imparts unique biological activity, making it valuable in agrochemicals and pesticides. For instance:
- Fipronil : A widely used phenylpyrazole insecticide, fipronil, contains a trifluoromethyl group. It effectively controls turf grass pests in residential and commercial settings .
- Chlorine/fluorine exchange : DCP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, serve as intermediates for crop-protection products .
Insecticidal Activity
DCP shows rapid triple-emissive detection of 2,6-dichloro-4-nitroaniline (DCN), a common pesticide. Its high sensitivity and selectivity allow quantitative analysis of DCN concentrations in fruit extracts .
Chemical Transformations
The Vilsmeier-Haack reagent (POCl3/DMF) facilitates DCP’s formylation and other chemical transformations. These reactions provide novel routes to heterocyclic compounds .
Biological Studies
Fluorine atoms in DCP contribute to unexpected biological effects due to their unique properties. Researchers explore DCP’s impact on various biological systems .
Crystallography and Structural Studies
X-ray crystallography has confirmed the structure of intermediate 5b during DCP synthesis . Such studies enhance our understanding of molecular arrangements.
Drug Development
While not directly a drug, DCP’s trifluoromethyl moiety aligns with the design principles of certain pharmaceuticals. Researchers investigate its potential in drug development .
Safety and Hazards
properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O/c16-11-5-9(15(18,19)20)6-12(17)13(11)22-14(23)10-4-2-1-3-8(10)7-21-22/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBKETAIFMXXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one |
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